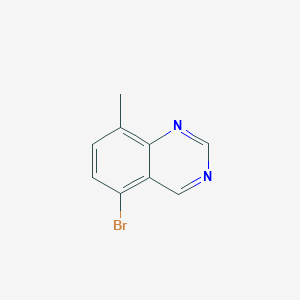

5-Bromo-8-methylquinazoline

Description

Historical Context and Evolution of Quinazoline (B50416) as a Bioactive Scaffold

The first synthesis of a quinazoline derivative was reported in 1869, but it was the discovery of the natural alkaloid vasicine, a bronchodilator, that truly ignited interest in the pharmacological potential of this scaffold. Over the decades, intensive research has unveiled a wide array of biological activities associated with quinazoline derivatives, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects. mdpi.comresearchgate.net This has led to the successful development of several clinically approved drugs, solidifying the importance of the quinazoline core in modern medicine. ekb.eg

Importance of Halogenated and Alkylated Quinazoline Derivatives in Medicinal Chemistry

The introduction of halogen and alkyl substituents onto the quinazoline framework has been a key strategy in the development of potent and selective therapeutic agents. Halogenation, particularly with bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom can enhance binding affinity to target proteins through halogen bonding, improve membrane permeability, and increase metabolic stability. mdpi.com For instance, the incorporation of a bromo group at various positions of the quinazoline ring has been shown to be crucial for the anticancer and anti-inflammatory activities of certain derivatives. mdpi.commdpi.com

Similarly, alkyl groups, such as a methyl group, can also modulate the biological activity of quinazoline derivatives. The addition of a methyl group can impact the molecule's lipophilicity, steric profile, and metabolic fate. Studies on 8-methylquinazolinones have demonstrated that this substitution can lead to highly potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which is a key target in cancer therapy. nih.gov

Overview of Research Trajectories for 5-Bromo-8-methylquinazoline within the Quinazoline Class

Despite the well-established importance of bromo and methyl substitutions in quinazoline chemistry, the specific compound This compound remains a largely uncharted territory in scientific literature. A search of chemical databases confirms its existence, but detailed research on its synthesis, properties, and biological activity is conspicuously absent. nih.gov This lack of dedicated studies presents a unique opportunity for future research. Based on the known structure-activity relationships of related compounds, it is plausible to hypothesize that this compound could exhibit interesting pharmacological properties, potentially in the realms of oncology, inflammation, or infectious diseases. The strategic placement of a bromine atom at the 5-position and a methyl group at the 8-position could lead to novel interactions with biological targets, warranting further investigation.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 71743938 |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

5-bromo-8-methylquinazoline |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-3-8(10)7-4-11-5-12-9(6)7/h2-5H,1H3 |

InChI Key |

WFTAAIWHBZYBTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 8 Methylquinazoline

Direct Synthesis Strategies for 5-Bromo-8-methylquinazoline

The most straightforward approaches to this compound involve the introduction of the bromo and methyl groups onto the quinazoline (B50416) scaffold in separate, sequential steps. This typically involves starting with either 8-methylquinazoline (B1603716) and performing a bromination, or starting with 5-bromoquinazoline (B1371632) and introducing a methyl group.

Regioselective Bromination Approaches

The direct bromination of 8-methylquinazoline is a key strategy for synthesizing the target compound. The quinazoline ring system's reactivity towards electrophilic aromatic substitution is influenced by the directing effects of the nitrogen atoms and the existing methyl substituent. The methyl group at the C-8 position is an ortho-, para-director. Given the positions of the nitrogen atoms, electrophilic attack is most favored on the benzene (B151609) ring portion of the scaffold.

A common and effective reagent for such transformations is N-Bromosuccinimide (NBS). In the synthesis of related compounds, such as the bromination of 4-methylquinazoline, NBS has been successfully employed to achieve regioselective bromination at the 6-position. For 8-methylquinazoline, the activating, ortho-directing methyl group at C-8 and the deactivating influence of the pyrimidine (B1678525) ring would direct the incoming electrophile (bromine) to the C-5 and C-7 positions. Careful control of reaction conditions is crucial to favor the formation of the 5-bromo isomer over the 7-bromo or di-brominated products. A plausible reaction scheme would involve treating 8-methylquinazoline with NBS in a suitable solvent like carbon tetrachloride, often with a radical initiator such as azobisisobutyronitrile (AIBN), although electrophilic substitution can also proceed in polar solvents like acetonitrile. chemicalbook.com

Table 1: Illustrative Regioselective Bromination of Quinazoline Analogs

| Substrate | Reagent & Conditions | Position of Bromination | Yield | Reference |

|---|---|---|---|---|

| 4-Methylquinazoline | NBS (1.1 eq), AIBN (0.1 eq), CCl₄, 80°C, 12h | 6 | Not specified | |

| 5-Methylquinoxaline | NBS (2.3 eq), CH₃CN, 60°C, 16h | 8 | 41% | chemicalbook.com |

Methylation Procedures for Quinazoline Scaffold Functionalization

Direct C-methylation of a quinazoline ring, particularly on the benzene portion, is less common and synthetically challenging compared to bromination. Studies on the methylation of quinazoline derivatives often report N-methylation or methylation of the pyrimidine ring. For instance, the methylation of quinazolin-4-one with agents like methyl iodide or dimethyl sulfate (B86663) results in substitution at the N-3 nitrogen or the O-4 oxygen, depending on the reaction conditions. openaccessjournals.eu Similarly, N-methylation has been reported for dione (B5365651) derivatives of quinazoline. bris.ac.uk

Due to the difficulty of direct C-methylation, the most practical and widely used strategy to obtain an 8-methylated quinazoline is to start with a precursor that already contains the methyl group at the desired position. This involves constructing the quinazoline ring from a substituted aniline (B41778), such as 2-amino-3-methylbenzonitrile (B1366670) or 2-amino-3-methylbenzoic acid.

Adaptations of Established Quinazoline Synthetic Protocols for this compound

Classic and modern named reactions provide robust and versatile platforms for constructing the quinazoline core. These methods can be adapted to produce this compound by selecting the appropriate starting materials.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. While not a primary method for constructing the quinazoline ring itself, they are highly effective for introducing substituents like the methyl group onto a pre-formed bromoquinazoline scaffold.

A plausible strategy would involve the synthesis of 5,8-dibromoquinazoline. Subsequently, a selective metal-catalyzed coupling reaction, such as a Suzuki-Miyaura coupling, could be employed to introduce the methyl group at the C-8 position. This would involve reacting 5,8-dibromoquinazoline with a methylboronic acid derivative in the presence of a palladium catalyst. The differential reactivity of the two bromine atoms could potentially allow for regioselective methylation. Alternatively, a Buchwald-Hartwig amination could be used to construct a diarylamine intermediate, which then undergoes cyclization. bris.ac.uk

Table 2: Example of Metal-Catalyzed Functionalization of a Bromoquinazoline Derivative

| Substrate | Coupling Partner | Catalyst & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromo-1,3-dimethylquinazoline-2,4-dione | Aniline | Pd₂(dba)₃, SPhos, NaOtBu | 6-Phenylamino-1,3-dimethylquinazoline-2,4-dione | 96% | bris.ac.uk |

| 7-Bromo-1-methyl-3-benzyloxy-quinazoline-2,4-dione | Benzyl (B1604629) bromide (via boronate intermediate) | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | 7-Benzyl-1-methyl-3-benzyloxy-quinazoline-2,4-dione | Not specified | mdpi.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. The synthesis of quinazoline derivatives has been shown to benefit significantly from microwave irradiation. vulcanchem.com

For the synthesis of this compound, a key cyclocondensation step, such as the reaction of a substituted 2-aminobenzaldehyde (B1207257) with an amine or amide source, could be performed under microwave conditions. For example, the reaction of 2-amino-6-bromo-3-methylbenzaldehyde with formamide (B127407) or a related C1 source could be significantly expedited. Studies have shown that such reactions, which might take several hours under conventional heating, can often be completed in minutes with microwave irradiation, while also improving yields. vulcanchem.com

Table 3: Comparison of Microwave vs. Conventional Synthesis for a Quinazoline Analog

| Reaction | Method | Time | Yield | Reference |

|---|---|---|---|---|

| Cyclization of 2-chloro-N-(2-cyanophenyl)acetamide | Conventional (84°C) | 30 h | 55% | vulcanchem.com |

| Microwave (500 W, 70°C) | 1.5 h | 78% |

Multi-Component Reactions (MCRs) for Quinazoline Core Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of quinazolines and related heterocycles. acs.org

A recently developed one-pot, three-component domino reaction for the synthesis of 3,4-dihydroquinazolines provides a template that could be adapted. acs.org This reaction involves an arenediazonium salt, a nitrile, and a bifunctional aniline derivative. To synthesize this compound, one could envision using a bifunctional aniline such as 2-amino-3-methyl-6-bromobenzylamine, which would react with a suitable nitrile and a diazonium salt under metal-free conditions to assemble the quinazoline core in a highly convergent manner. acs.org While this specific combination may not be documented, the flexibility of MCRs makes it a promising strategy for generating diverse quinazoline derivatives.

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful strategy for the synthesis of quinazoline cores, often involving the formation of the heterocyclic ring through an intramolecular C-H amination or via the oxidation of a dihydroquinazoline (B8668462) intermediate. While specific examples detailing the synthesis of this compound via this route are not extensively documented, general principles of oxidative cyclization can be applied to its plausible synthesis.

A common approach involves the cyclization of N-(2-formylphenyl)amides or related precursors. For the synthesis of an 8-methylquinazoline scaffold, a potential starting material would be N-(2-formyl-6-methylphenyl)formamide. The intramolecular cyclization of this precursor, followed by an oxidation step, would yield the aromatic quinazoline ring. Various metal catalysts or chemical oxidants can be employed to facilitate this transformation. For instance, copper-catalyzed aerobic oxidative cyclization is a well-established method for constructing quinazoline rings from 2-aminobenzylamines and aldehydes. biomedpharmajournal.org Similarly, iodine-mediated oxidative cyclization of N-aryl amidines provides an effective, metal-free route to quinazolines. researchgate.net

Another viable oxidative cyclization pathway begins with a 2-aminobenzaldehyde derivative. The reaction of 2-amino-3-methylbenzaldehyde (B2521930) with a nitrogen source, such as formamide or ammonia, would initially form a dihydroquinazoline intermediate. nih.gov Subsequent in-situ oxidation, potentially using an oxidizing agent like potassium persulfate (K₂S₂O₈) or simply atmospheric oxygen, often catalyzed by a transition metal, would lead to aromatization, yielding 8-methylquinazoline. americanelements.com Subsequent bromination would be required to produce the final target compound.

The table below summarizes general conditions for oxidative cyclization reactions used in the synthesis of various quinazoline derivatives, which could be adapted for the synthesis of the 8-methylquinazoline core.

| Precursor Type | Catalyst/Oxidant | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzylamines + Aldehydes | CuCl / O₂ | Toluene | 110 °C | Aerobic oxidation; good functional group tolerance. | biomedpharmajournal.org |

| (2-Aminophenyl)methanols + Aldehydes | CuCl / CAN | Acetonitrile | 30-60 °C | One-pot tandem reaction with ceric ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant. | biomedpharmajournal.org |

| N-Aryl Amidines | TEMPO / K₂S₂O₈ | Polar Solvents | - | Metal-free oxidative C(sp²)-N bond formation. | nih.gov |

| 2-Aminobenzamides + Aldehydes | n-Bu₄NI / K₂S₂O₈ | - | - | Metal-free cross-dehydrogenative coupling and cyclization. | americanelements.com |

Precursor Design and Derivatization for this compound Analogs

The synthesis of analogs of this compound relies on the strategic design of its precursors and the subsequent derivatization of the core structure. The primary precursor is 8-methylquinazoline, which can be prepared through several established routes. A common method is the Niementowski quinazoline synthesis, which involves the reaction of a substituted anthranilic acid with an amide. nih.govwikipedia.org

For the synthesis of 8-methylquinazolin-4(3H)-one, a precursor to 8-methylquinazoline, 2-amino-3-methylbenzoic acid is reacted with formamide, typically at elevated temperatures. anu.edu.au The resulting 8-methylquinazolin-4(3H)-one can then be converted to 4-chloro-8-methylquinazoline (B1632137) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.netsemanticscholar.org The chloro-substituted quinazoline can be subsequently de-chlorinated to afford 8-methylquinazoline. Direct bromination of 8-methylquinazoline at the C5 position yields the target compound, this compound.

The this compound scaffold is a versatile platform for generating a library of analogs, primarily through modification at the bromine-substituted C5 position. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents. semanticscholar.org

The Suzuki-Miyaura cross-coupling reaction is a prominent method used for this purpose, enabling the formation of a new carbon-carbon bond by reacting the bromoquinazoline with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. byjus.comjk-sci.com This reaction facilitates the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position, allowing for extensive exploration of the structure-activity relationship. The choice of ligands, base, and solvent can be critical for achieving high yields and preventing side reactions. organic-chemistry.orgheia-fr.ch

The table below presents examples of Suzuki-Miyaura coupling reactions performed on bromo-substituted aromatic and heterocyclic systems, illustrating the conditions that could be applied for the derivatization of this compound.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | Formation of 4-phenylbenzophenone, demonstrating C-C bond formation with a bromo-aromatic. | mdpi.com |

| 6-Bromo-4-aminoquinazolines | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Water | Successful synthesis of 6-aryl-4-aminoquinazoline derivatives. | semanticscholar.org |

| Z-Alkenyl halides | Boronic acids | Pd(P(o-Tol)₃)₂ | NaO-t-Bu | Ethanol (B145695) | High stereoretention and yield, highlighting the importance of ligand choice. | organic-chemistry.org |

| 2-Bromonaphthalene | Phenylboronic acid | Pd/C | - | THF | Demonstrates the use of a heterogeneous catalyst in Suzuki coupling. | heia-fr.ch |

Beyond Suzuki coupling, other palladium-catalyzed reactions such as Sonogashira (coupling with terminal alkynes) and Buchwald-Hartwig amination (coupling with amines) could also be employed to introduce further diversity at the C5 position. Furthermore, the methyl group at the C8 position could potentially be a site for derivatization through radical halogenation followed by nucleophilic substitution, although this might require specific conditions to achieve selectivity over the quinazoline ring itself.

Chemical Reactivity and Derivatization Strategies for 5 Bromo 8 Methylquinazoline

Reactivity at the Bromine Substituent (C5)

The bromine atom at the C5 position of the quinazoline (B50416) ring is a key handle for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for displacing a halide on an aromatic ring with a nucleophile. byjus.com In the context of quinazoline derivatives, the electron-withdrawing nature of the fused pyrimidine (B1678525) ring can facilitate these reactions. For instance, the displacement of a bromo substituent by various nucleophiles is a common strategy. While direct SNAr on 5-bromoquinazolines is not extensively detailed in the provided search results, the reactivity of similar bromo-substituted heterocyclic systems suggests its feasibility. For example, studies on 5-bromo-1,2,3-triazines have shown that the bromine atom can be displaced by phenols in a concerted SNAr reaction. organic-chemistry.orgnih.gov This type of reaction on 5-Bromo-8-methylquinazoline could potentially be achieved with strong nucleophiles, possibly enhanced by the electronic properties of the quinazoline core.

The general mechanism for SNAr reactions involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. byjus.com The presence of the nitrogen atoms in the quinazoline ring can influence the stability of this intermediate and thus the reaction rate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The bromine atom at C5 of this compound serves as an excellent electrophilic partner in these transformations. Various types of palladium-catalyzed cross-coupling reactions can be envisioned for the derivatization of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. It is widely used for the formation of biaryl compounds. mdpi.com For this compound, a Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid (or ester) would yield the corresponding 5-aryl- or 5-heteroaryl-8-methylquinazoline. This strategy has been successfully applied to other bromo-substituted quinazolines to synthesize a variety of derivatives. chim.itnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.com The Sonogashira coupling of this compound with various alkynes would introduce an alkynyl moiety at the C5 position. This method has been utilized for the alkynylation of other halogenated quinazolines. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The Buchwald-Hartwig amination of this compound with primary or secondary amines would provide access to a range of 5-amino-8-methylquinazoline derivatives. This reaction has been demonstrated on bromo-substituted quinazolinones. acs.org

Heck Coupling: This reaction involves the coupling of an alkene with an aryl halide. A Heck reaction with this compound would lead to the formation of 5-alkenyl-8-methylquinazolines.

Stille Coupling: This reaction utilizes an organotin reagent to couple with an organic halide. The Stille coupling of this compound with an organostannane would provide another route to carbon-carbon bond formation at the C5 position. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Substituted Heterocycles

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Heteroaryl-8-methylquinazoline |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 5-Alkynyl-8-methylquinazoline |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 5-Amino-8-methylquinazoline |

| Heck | Alkene | Pd catalyst, Base | 5-Alkenyl-8-methylquinazoline |

Reactivity at the Methyl Substituent (C8)

The methyl group at the C8 position provides another site for functionalization, primarily through side-chain reactions and oxidative transformations.

Side-Chain Functionalization Reactions

Oxidative Transformations of the Methyl Group

The methyl group can be oxidized to various other functional groups, such as an aldehyde, a carboxylic acid, or a hydroxymethyl group. nih.gov These transformations can significantly alter the chemical properties of the molecule and provide new handles for further derivatization. For example, oxidation of a methyl group to a formyl group can be achieved using various oxidizing agents. researchgate.net Subsequent reactions of the aldehyde, such as reductive amination or Wittig reactions, would allow for further diversification. Oxidation to a carboxylic acid would provide a site for amide bond formation.

Modifications of the Quinazoline Nitrogen Atoms (N1, N3)

The nitrogen atoms at positions 1 and 3 of the quinazoline ring are nucleophilic and can participate in various reactions. chemenu.com

N-Alkylation and N-Arylation: The nitrogen atoms can be alkylated or arylated using appropriate electrophiles. For instance, methylation of a nitrogen atom in a quinazoline ring can be achieved using methyl iodide. google.com N-arylation reactions have also been reported for quinazoline derivatives. chim.it

N-Oxidation: The nitrogen atoms of the quinazoline ring can be oxidized to form N-oxides. nih.govmdpi.com Quinazoline 3-oxides, in particular, are valuable synthetic intermediates that can undergo further transformations, including rearrangements and cycloaddition reactions. nih.govmdpi.com The oxidation can be carried out using various oxidizing agents, such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromo-1,2,3-triazine |

| 5-aryl-8-methylquinazoline |

| 5-heteroaryl-8-methylquinazoline |

| 5-alkynyl-8-methylquinazoline |

| 5-amino-8-methylquinazoline |

| 5-alkenyl-8-methylquinazoline |

| 8-methylquinoline |

| methyl iodide |

| m-chloroperbenzoic acid |

| hydrogen peroxide |

Ring System Manipulations and Annulation Strategies

The quinazoline scaffold is a foundational structure in the synthesis of polycyclic heterocyclic systems due to the versatile reactivity of its benzene (B151609) and pyrimidine rings. Ring annulation, the construction of a new ring fused to the existing scaffold, represents a key strategy for expanding the structural and functional diversity of quinazoline derivatives. For this compound, annulation strategies can be envisioned that leverage the reactivity of the pyrimidine ring, particularly at the N1-C2 and N3-C4 positions, as well as the bromine substituent on the benzene ring. These transformations typically involve the introduction of functional groups that can undergo subsequent intramolecular cyclization or by participating in intermolecular cycloaddition reactions to build new heterocyclic frameworks.

While direct studies on the annulation of this compound are not extensively documented, a wealth of research on analogously substituted quinazolines provides a clear blueprint for potential synthetic routes. These strategies primarily focus on building additional five- or six-membered heterocyclic rings, such as triazole, pyrrole (B145914), or pyrimidine rings, onto the quinazoline core.

One of the most prevalent annulation strategies involves the formation of Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[4,3-c]quinazolines. This is typically achieved by first converting the quinazoline into a 4-hydrazino derivative. For instance, a plausible precursor, 4-chloro-5-bromo-8-methylquinazoline, could be reacted with hydrazine (B178648) hydrate (B1144303) to yield 4-hydrazino-5-bromo-8-methylquinazoline. Subsequent condensation of this hydrazine derivative with various one-carbon electrophiles, such as orthoesters or acyl chlorides, leads to the formation of the fused triazole ring. Research on related 4-hydrazinoquinazolines shows that refluxing with orthoesters in anhydrous ethanol (B145695) effectively yields the corresponding Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[4,3-c]quinazolines. nih.gov

Interestingly, the resulting Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[4,3-c]quinazoline system can undergo a Dimroth rearrangement to form the thermodynamically more stable Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[1,5-c]quinazoline isomer. nih.gov This acid-catalyzed transformation typically involves refluxing the [4,3-c] isomer in glacial acetic acid and proceeds via a ring-opening and ring-closure mechanism. nih.gov

Table 1: Representative Annulation Reaction for Triazoloquinazoline Formation (Based on Analogous Systems)

| Starting Material (Analog) | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-4-hydrazinoquinazoline | HC(OEt)₃, EtOH, reflux | 5-(4-Bromophenyl)- Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[4,3-c]quinazoline | ~75% | nih.gov |

| 5-(4-Bromophenyl)- Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[4,3-c]quinazoline | Glacial Acetic Acid, reflux, 4h | 2-(4-Bromophenyl)- Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[1,5-c]quinazoline | ~90% | nih.gov |

| 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | 1. N₂H₄·H₂O 2. Aromatic aldehydes | Fused 5-substituted- Current time information in Bangalore, IN.nih.govrsc.orgtriazoloquinazoline derivatives | Not Reported | researchgate.net |

Another significant annulation approach involves the construction of a fused pyrrole ring, leading to pyrroloquinazoline derivatives. A versatile method for achieving this is through a three-component Sonogashira-type coupling. This reaction, applied to analogous 2-chloro-4-substituted quinazolines, involves the coupling of the chloroquinazoline, a propargylic alcohol, and a secondary amine, catalyzed by a palladium complex. beilstein-journals.org The reaction proceeds with high regioselectivity through a 5-exo-trig cyclization to furnish the pyrrolo[1,2-c]quinazoline system. beilstein-journals.org This strategy could theoretically be applied to a 2- or 4-chloro derivative of this compound to generate novel pyrrolo-fused systems.

Intramolecular cycloaddition reactions provide a powerful tool for ring annulation. For example, N-(2-azidomethyl)phenyl-N'-aryl carbodiimides, which can be synthesized from the corresponding amino-quinazolines, undergo thermal intramolecular [3+2] cycloaddition. rsc.org In this reaction, the azido (B1232118) group reacts with the distal C=N double bond of the carbodiimide (B86325) function to produce tetrazolo[5,1-b]quinazolines in good yields. rsc.org This highlights a strategy where a functional group appended to the quinazoline core is used to build the new fused ring.

Table 2: Annulation Strategies for Fused Heterocycles (Based on Analogous Systems)

| Annulation Strategy | Starting Material (Analog) | Key Reagents | Fused System Formed | Reference |

|---|---|---|---|---|

| Sonogashira Coupling / Cyclization | 2-Chloro-4-substituted quinazolines | Propargylic alcohol, Secondary amine, Pd-catalyst | Pyrrolo[1,2-c]quinazoline | beilstein-journals.org |

| Intramolecular [3+2] Cycloaddition | N-(2-Azidomethyl)phenyl-N'-aryl carbodiimides | Toluene, reflux | Tetrazolo[5,1-b]quinazoline | rsc.org |

| Nucleophilic Substitution / Cyclization | 6-Bromo-4-chloro-2-substituted-quinazolines | 2-Aminobenzoic acid, Butanol, reflux | Quinazolinoquinazoline | rsc.org |

Furthermore, the construction of larger ring systems, such as quinazolinoquinazolinones, has been demonstrated starting from 6-bromo-2-substituted-quinazolin-4(3H)-ones. rsc.org The process involves chlorination of the 4-position with phosphorus oxychloride, followed by a cyclization reaction with a reagent like 2-aminobenzoic acid. rsc.org This nucleophilic substitution and subsequent ring closure builds a new six-membered ring, resulting in a tetracyclic system. rsc.org These examples collectively illustrate that the this compound core serves as a viable platform for a variety of ring annulation reactions, enabling the synthesis of complex, fused heterocyclic structures.

Structure Activity Relationship Sar Studies of 5 Bromo 8 Methylquinazoline Derivatives

Impact of Bromine Substitution at C5 on Biological Activities

The introduction of a bromine atom onto the quinazoline (B50416) scaffold, particularly at the C5 or C6 position, is a common strategy in medicinal chemistry to enhance biological activity. Halogen atoms, like bromine, can increase the potency of compounds through various mechanisms. They enhance hydrophobic interactions with biological targets, such as the ATP-binding pocket of enzymes like epidermal growth factor receptor (EGFR). Furthermore, bromine's electron-withdrawing properties can modulate the electronic environment of the quinazoline ring system, influencing its binding affinity and reactivity.

Studies on various bromo-quinazoline derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. For instance, certain 6-bromo-quinazolinone derivatives have shown significant antimicrobial and anticancer activities. researchgate.net Bromo derivatives of some quinazolines have been identified as having the highest cytotoxic potential compared to dimethyl or dibromo counterparts. mdpi.com The antiviral activity of compounds with a C6-substituted quinazolin-4-one framework has also been noted, with some derivatives showing activity against herpes simplex viruses (HSV-1 and HSV-2) and vaccinia virus (VACV). nih.gov The synthesis of these compounds often starts from bromo-substituted precursors, such as 5-bromoanthranilic acid, which is cyclized to form the core quinazolinone structure. researchgate.net

Table 1: Examples of Biologically Active Bromo-Quinazoline Derivatives This table is generated based on available data for bromo-substituted quinazolines to infer the potential activities of a C5-bromo substitution.

| Compound Class | Substitution | Reported Biological Activity | Citations |

|---|---|---|---|

| Quinazolinone Hybrids | 6-Bromo | Anticancer, Antimicrobial | researchgate.net |

| Quinazolin-4-one Derivatives | C6-Substituted | Antiviral (VZV, HCMV) | nih.gov |

| Quinazoline Derivatives | Bromo-substituted | Cytotoxic | mdpi.com |

| Aniline (B41778) Quinazoline Derivatives | N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Antifungal | mdpi.com |

Influence of Methyl Substitution at C8 on Biological Activities

The C8 position of the quinazoline ring is a strategic point for substitution, and the introduction of a methyl group can significantly affect a molecule's pharmacological profile. nih.gov A methyl group, while simple, can influence several key properties. It increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and improve bioavailability. Additionally, the methyl group provides steric bulk, which can enforce a specific conformation required for optimal binding to a biological target or, conversely, create steric hindrance that prevents binding to off-target molecules, thereby increasing selectivity.

Combinatorial Effects of C5-Bromo and C8-Methyl Groups on Pharmacological Profiles

The simultaneous presence of a bromine atom at the C5 position and a methyl group at the C8 position on the quinazoline ring is expected to result in a unique pharmacological profile due to the combined electronic and steric effects of these substituents. The electron-withdrawing bromine at C5 and the electron-donating methyl group at C8 create a distinct electronic distribution across the aromatic system. This can profoundly influence the molecule's dipole moment and its ability to interact with specific residues in a protein's binding pocket.

This specific substitution pattern—an electron-withdrawing halogen and an electron-donating alkyl group on the same aromatic ring—can fine-tune the molecule's properties. The C5-bromo group can participate in halogen bonding and hydrophobic interactions, while the C8-methyl group contributes to lipophilicity and provides a steric anchor. This combination could lead to high-affinity and selective binding to target proteins, potentially resulting in enhanced potency for a specific biological activity, such as kinase inhibition or antimicrobial action. While direct research on 5-Bromo-8-methylquinazoline is limited, the synergistic or additive effects of these two groups are a key area of interest for designing novel therapeutic agents.

Positional Isomerism and its Implications for this compound Bioactivity

This alteration directly impacts how the molecule interacts with its biological target. researchgate.net A specific binding pocket may have a precisely shaped hydrophobic region that accommodates an 8-methyl group but not a 7-methyl group. Similarly, a hydrogen bond acceptor or donor on the receptor might be perfectly positioned to interact with a C5-bromo but not a C6-bromo derivative. Studies on bromo-substituted benzimidazoles, a related heterocyclic system, confirm that positional isomers exhibit significantly different antimicrobial and antitubercular activities. researchgate.net Therefore, the specific 5-bromo-8-methyl arrangement is likely crucial for a particular biological effect, and its isomers would be expected to possess different activities and potencies.

Table 2: Hypothetical Bioactivity Comparison of Bromo-Methyl-Quinazoline Isomers This table illustrates the principle of positional isomerism. The activities are hypothetical and based on SAR principles, as direct comparative studies for these specific isomers were not found.

| Compound | Potential Target Interaction | Expected Impact on Bioactivity |

|---|---|---|

| This compound | Optimal fit in a specific binding pocket due to defined shape and electronics. | Potentially high and selective activity. |

| 6-Bromo-8-methylquinazoline | Bromine in a different electronic environment; altered hydrophobic interactions. | Different potency and possibly a different activity profile. |

| 5-Bromo-7-methylquinazoline | Altered steric profile due to methyl group shift. | May not fit the target's binding pocket, leading to reduced or no activity. |

Scaffold Modifications and Linker Design in this compound Analogs

Starting from the this compound scaffold, medicinal chemists can introduce further modifications to optimize activity, selectivity, and pharmacokinetic properties. These modifications can involve altering the core scaffold itself or attaching new functional groups via chemical linkers.

Scaffold Modifications:

Oxidation: The quinazoline ring can be oxidized to a quinazolinone, a scaffold known for a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov

Fusion: Fusing other heterocyclic rings, such as imidazole (B134444) or triazole, to the quinazoline core can create novel tricyclic systems with enhanced or new pharmacological properties. acs.orgresearchgate.net

Substitution at Other Positions: Introducing substituents at the C2 and C4 positions is a common strategy. For example, adding amino groups, morpholino moieties, or substituted phenyl rings can lead to potent enzyme inhibitors. nih.govlatrobe.edu.au

Linker Design: Linkers are used to connect the quinazoline core to other pharmacophores or functional groups. This is a key strategy in the design of molecules like PROTACs (Proteolysis Targeting Chimeras), where a linker connects the target-binding molecule (the quinazoline) to a ligand for an E3 ubiquitin ligase. nih.gov

Linker Composition: Linkers can be simple alkyl chains or more complex structures like polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties. Non-cleavable linkers such as 3-aminopropanol or 17-amino-3,6,9,12,15-pentaoxaheptadecan-1-ol have been used to create quinazoline-based degraders. nih.gov

Attachment Points: The choice of attachment point on the quinazoline scaffold is critical. Computational modeling and structural analysis are often used to identify suitable positions, such as methoxy (B1213986) groups on the benzene (B151609) ring portion of the quinazoline, for linker attachment. nih.gov

Table 3: Examples of Scaffold Modifications and Linker Strategies in Quinazoline Analogs

| Modification Type | Example | Purpose / Resulting Activity | Citations |

|---|---|---|---|

| Scaffold Oxidation | Quinazoline → Quinazolinone | Access to broad biological activities (anticancer, anti-inflammatory). | nih.govnih.gov |

| Scaffold Fusion | Imidazo[1,2-c]quinazolines | Potent antimicrobial agents. | acs.org |

| Linker Addition | Quinazoline-linker-thalidomide | Creation of PROTAC degraders for targeted protein degradation. | nih.gov |

| Linker Composition | 17-amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | Non-cleavable linker for SOS1 PROTACs. | nih.gov |

In Vitro and Cellular Biological Activities of 5 Bromo 8 Methylquinazoline Derivatives

Antimicrobial Activities (Antibacterial, Antifungal)

Spectrum of Activity against Pathogenic Microorganisms

Further research is required to synthesize and evaluate the biological properties of 5-Bromo-8-methylquinazoline derivatives to determine their potential as therapeutic agents.

Mechanisms of Antimicrobial Action

Derivatives of the quinazoline (B50416) family have been investigated for their antimicrobial properties against a range of pathogens. ijpsdronline.comresearchgate.net The mechanisms underlying their antibacterial effects are varied and can include the inhibition of essential cellular processes.

Research into substituted quinazolines has pointed towards the inhibition of FtsZ polymerization as a potential mechanism of action. nih.gov FtsZ is a crucial protein involved in bacterial cell division, and its disruption can lead to a bactericidal effect. nih.gov Additionally, some quinazoline derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids in bacteria.

While specific studies on the antimicrobial mechanisms of this compound derivatives are not extensively documented, research on structurally related compounds provides valuable insights. For instance, guanidinomethyl derivatives of 4-(4-t-butylphenyl)-8-methylquinazoline have been synthesized and evaluated for their antibacterial activity. nih.gov In these studies, the guanidinomethyl derivative of 4-(4-t-butylphenyl)-8-methylquinazoline displayed notable activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov

Another study focused on polysubstituted quinazoline derivatives, including those with a 6,8-dibromo-2-methylquinazoline core, which were tested against various bacterial and fungal strains. derpharmachemica.com These compounds, featuring oxadiazole, triazole, and pyrazole (B372694) moieties, demonstrated a range of antimicrobial activities. derpharmachemica.com For example, a hydrazide derivative of 6,8-dibromo-2-methylquinazoline was synthesized and showed activity when further modified. mdpi.com

The following table summarizes the antimicrobial activity of some 8-methylquinazoline (B1603716) derivatives against selected microorganisms.

| Compound | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |

| 4-(4-t-butylphenyl)-8-guanidinomethylquinazoline | S. aureus (MSSA) | MIC: 4 µg/mL | nih.gov |

| 4-(4-t-butylphenyl)-8-guanidinomethylquinazoline | S. aureus (MRSA) | MIC: 8 µg/mL | nih.gov |

| 4-(4-t-butylphenyl)-8-guanidinomethylquinazoline | E. faecalis (VSE) | MIC: 8 µg/mL | nih.gov |

| 4-(4-t-butylphenyl)-8-guanidinomethylquinazoline | E. faecalis (VRE) | MIC: 8 µg/mL | nih.gov |

| 6,8-Dibromo-2-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]quinazoline | Various strains | Data not specified | derpharmachemica.com |

Anti-inflammatory Activities in Cellular Models

Quinazoline and quinazolinone derivatives are recognized for their anti-inflammatory potential. mdpi.comresearchgate.net Their mechanism of action in this context often involves the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators.

A study on novel quinazoline-4(3H)-one-2-carbothioamide derivatives, which included compounds with halogen substituents like bromo and chloro on an attached phenyl ring, demonstrated potent anti-inflammatory activity. rsc.org These compounds were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. rsc.org The results indicated that derivatives containing a thioamide group and a halogen-substituted phenyl ring were significant inhibitors of NO production, with some compounds showing greater potency than the standard drug dexamethasone. rsc.org Computational modeling suggested that these compounds might act as inhibitors of Toll-like receptor 4 (TLR4) signaling. rsc.org

While direct studies on this compound derivatives in cellular anti-inflammatory models were not found, the data from related bromo-substituted quinazolinones suggest a promising avenue for investigation.

The table below presents the anti-inflammatory activity of selected quinazolinone derivatives.

| Compound | Cellular Model | Activity (IC50 for NO inhibition) | Reference |

| 2-(4-(4-chlorophenyl)thioacetamido)-N-propylbenzamide (a quinazolinone precursor analog) | LPS-activated RAW 264.7 cells | 2.99 µM | rsc.org |

| 2-(4-(4-bromophenyl)thioacetamido)-N-propylbenzamide (a quinazolinone precursor analog) | LPS-activated RAW 264.7 cells | 3.27 µM | rsc.org |

| 2-(4-(4-(trifluoromethyl)phenyl)thioacetamido)-N-propylbenzamide (a quinazolinone precursor analog) | LPS-activated RAW 264.7 cells | 1.12 µM | rsc.org |

| Dexamethasone (Standard) | LPS-activated RAW 264.7 cells | 14.20 µM | rsc.org |

Receptor Binding and Enzyme Inhibition Studies

The diverse biological effects of quinazoline derivatives are rooted in their ability to interact with a variety of enzymes and receptors, leading to the modulation of key signaling pathways.

A significant area of research for quinazoline derivatives is their role as protein kinase inhibitors, which are crucial in cancer therapy. ijfmr.comresearchgate.net Many quinazoline-based drugs target the ATP-binding site of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). ijfmr.comnih.gov

Studies on 4-anilinoquinazoline (B1210976) derivatives have shown that substitutions on the quinazoline ring are critical for inhibitory activity. researchgate.net For example, a study on 5-anilino-8-nitroquinazoline derivatives revealed potent and selective inhibitory activity against the VEGFR-2 kinase enzyme. researchgate.net Another highly potent inhibitor of EGFR's tyrosine kinase activity is 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline. researchgate.net Furthermore, quinazolinone hydrazine (B178648) derivatives bearing a p-bromo benzyl (B1604629) moiety have been shown to inhibit MET and FLT4 (VEGFR3) kinase activity. derpharmachemica.com

While specific data for this compound derivatives as PARP or topoisomerase inhibitors are not detailed, the broader class of quinazolines has been noted for inhibiting these enzymes as well.

The inhibitory activities of some relevant quinazoline derivatives against protein kinases are shown below.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

| 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline (PD 153035) | EGFR | 0.025 nM | researchgate.net |

| A 5-anilino-8-nitroquinazoline derivative (Compound 47) | EGFR | 12 nM | researchgate.net |

| A 5-anilino-8-nitroquinazoline derivative (Compound 47) | VEGFR-2 | >10,000 nM | researchgate.net |

| A quinazolinone hydrazine derivative (CM9) | MET | ~37.1-66.3% inhibition at 10-50 µM | derpharmachemica.com |

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). Some quinazoline derivatives have been explored for their potential to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is relevant for neurodegenerative disorders.

A study investigating various quinazoline derivatives found that halogenated 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones exhibited inhibitory activity against BChE. Specifically, the 6-chloro and 6-fluoro derivatives showed notable inhibition. While this study did not include the 5-bromo-8-methyl analog, the activity of other halogenated quinazolinones suggests that this scaffold is a viable starting point for designing cholinesterase inhibitors.

The table below shows the butyrylcholinesterase inhibitory activity of selected quinazolinone derivatives.

| Compound | Enzyme | % Inhibition at 50 µM | Reference |

| 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | eqBuChE | 59.50% | |

| 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | eqBuChE | 51.66% |

The adenosine (B11128) A2A receptor (A2AR) has emerged as a therapeutic target for neurodegenerative diseases and cancer. Research has highlighted the 2-aminoquinazoline (B112073) scaffold as a promising core for developing new A2AR antagonists.

A study focused on the synthesis and evaluation of new 2-aminoquinazoline derivatives identified 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a potent A2AR antagonist. Further modifications led to the discovery of even more potent derivatives. For instance, compound 5m from this study, a derivative with substitutions at the C6 and C7 positions and an aminoalkyl chain at the C2 position, showed a high affinity for the human A2A receptor (hA2AR). The introduction of aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents also maintained high binding affinities and functional antagonist activities.

These findings, particularly with the 6-bromo substituted quinazoline, strongly suggest that the this compound scaffold could also be a viable candidate for developing A2A receptor modulators.

The binding affinities and functional antagonist activities of selected bromo-quinazoline derivatives for the hA2A receptor are presented below.

| Compound | hA2AR Binding Affinity (Ki) | hA2AR Functional Antagonist Activity (IC50) | Reference |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 20 nM | Not Reported | |

| Compound 5m | 5 nM | 6 µM | |

| Compound 9x | 21 nM | 9 µM | |

| Compound 10d | 15 nM | 5 µM |

Beyond the well-studied kinases and adenosine receptors, quinazoline derivatives have been found to interact with other enzymes. One such class of enzymes is the phosphodiesterases (PDEs), which are involved in regulating intracellular signaling pathways. researchgate.net

A study on a series of thioxoquinazoline derivatives investigated their inhibitory potential against PDE7, an enzyme implicated in inflammatory and immune responses. researchgate.net This research included bromoquinazoline derivatives and found that several compounds were potent inhibitors of the catalytic domain of PDE7A1. researchgate.net For example, a 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one derivative demonstrated sub-micromolar inhibitory potency against PDE7A1 and also showed activity against PDE4D2, indicating potential as a dual inhibitor. researchgate.net

These results highlight the versatility of the bromo-quinazoline scaffold and suggest that this compound derivatives could be explored for their activity against a wider range of enzyme and receptor targets.

The inhibitory potencies of selected bromo-thioxoquinazoline derivatives against PDE7A1 are listed below.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

| 6-Bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one | PDE7A1 | 0.51 µM | researchgate.net |

| 6-Bromo-3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | PDE7A1 | 1.1 µM | researchgate.net |

| 6-Bromo-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | PDE7A1 | 1.4 µM | researchgate.net |

Molecular Mechanisms of Action of 5 Bromo 8 Methylquinazoline Derivatives

Derivatives of the 5-bromo-8-methylquinazoline scaffold are the subject of significant research due to their diverse interactions with key biological targets. Their mechanisms of action are multifaceted, ranging from the inhibition of critical enzymes involved in cell signaling and DNA repair to the disruption of cellular structural components and modulation of drug resistance proteins. This article explores the molecular interactions and signaling pathways affected by these compounds.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2, PDGFR, c-Met, RET)

Quinazoline (B50416) derivatives are well-established as potent inhibitors of tyrosine kinases (TKs), which are crucial enzymes in cellular signaling pathways that regulate growth, differentiation, and survival. Dysregulation of TKs is a hallmark of many cancers, making them prime therapeutic targets.

Several studies have focused on anilinoquinazoline (B1252766) derivatives, which have shown efficacy in inhibiting both receptor and non-receptor TKs. nih.gov For instance, 5-anilino-8-nitroquinazoline derivatives have been synthesized and evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov One of the most potent compounds in this series, a 1-aryl, 3-aryl-disubstituted urea (B33335) quinazoline, exhibited an IC50 value of 12.0 nM against VEGFR-2 kinase. nih.gov The general structure of quinazoline-based dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and VEGFR has also been extensively studied. mdpi.com

Furthermore, research into 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives has demonstrated significant antiproliferative activity, with molecular docking studies confirming their binding affinity for the EGFR active site. researchgate.net One derivative, in particular, showed potent activity against MCF-7 and SW480 cancer cell lines with IC50 values of 15.85 µM and 17.85 µM, respectively. researchgate.net The substitution pattern on the quinazoline core is critical; modifications at various positions can yield dual inhibitors that target multiple kinases simultaneously, such as EGFR and VEGFR-2. mdpi.com Biphenylamino derivatives of quinazoline have also demonstrated antiproliferative activity across a wide panel of human tumor cell lines by inhibiting multiple TKs. nih.gov

| Derivative Class | Target Kinase(s) | Potency (IC50) | Reference |

| 5-Anilino-8-nitroquinazoline | VEGFR-2 | 12.0 nM | nih.gov |

| 6-Bromo-2-mercapto-quinazoline | EGFR | - | researchgate.net |

| Biphenylamino-quinazoline | Multiple TKs | - | nih.gov |

| 4-Anilinoquinazoline (B1210976) | EGFR, VEGFR-2 | Varies | mdpi.com |

DNA-Interacting Mechanisms (e.g., Topoisomerase Inhibition, DNA Replication/Transcription Interference)

The interaction with DNA represents another significant mechanism of action for compounds structurally related to quinazolines. While direct studies on this compound are limited, research on related quinoline (B57606) and quinolinol derivatives provides valuable insights.

Lanthanide complexes with 5,7-dibromo-8-quinolinol have been shown to interact strongly with DNA, with intercalation being the most probable binding mode. nih.govresearchgate.net This interaction is stronger than that of the free quinolinoline ligand, suggesting the bromo-substituents and the metal complex enhance DNA binding. nih.gov Studies involving various analytical methods, including circular dichroism, viscosimetry, and gel electrophoresis, support this intercalative binding mechanism. nih.govresearchgate.net

Other quinoline-based compounds have been found to inhibit DNA methyltransferases (DNMTs) by directly interacting with the DNA substrate in a "DNA competitive manner". biorxiv.org Certain derivatives were observed to intercalate into the minor groove of DNA when bound by a bacterial DNA adenine (B156593) methyltransferase, causing a significant conformational change in the enzyme and inhibiting its function. biorxiv.org This suggests that quinazoline derivatives could potentially interfere with DNA replication and transcription through similar mechanisms of direct DNA binding and enzymatic inhibition.

Tubulin Polymerization Disruption

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site located at the interface of the α- and β-tubulin monomers. nih.govnih.govacs.org

One study identified a quinazoline derivative, compound Q19, which exhibited potent antiproliferative activity against the HT-29 colon cancer cell line with an IC50 value of 51 nM. nih.gov Mechanistic investigations revealed that Q19 effectively inhibits microtubule polymerization by targeting the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Another class of 4-cycloaminoquinazoline derivatives also showed significant inhibition of tubulin assembly. nih.gov The most active compound from this series, 5f, had an IC50 value of 0.77 µM for tubulin assembly inhibition and demonstrated potent competition with colchicine for its binding site. nih.gov Molecular modeling suggests that the quinazoline ring is important for anchoring the ligand in the colchicine-binding pocket. nih.gov

| Compound/Class | IC50 (Tubulin Polymerization) | Cell Line (GI50/IC50) | Mechanism | Reference |

| Q19 | - | HT-29 (51 nM) | Binds colchicine site | nih.gov |

| 5f (4-cycloaminoquinazoline) | 0.77 µM | - | Binds colchicine site | nih.gov |

| Quinoline derivatives of combretastatin (B1194345) A-4 | - | MCF-7 (0.010 µM) | Binds colchicine site | researchgate.net |

PARP (Poly-ADP-ribose Polymerase) Inhibition

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the DNA repair pathway, particularly in the base excision repair of single-strand breaks. Inhibiting PARP can lead to the accumulation of DNA damage and cell death, especially in cancer cells with existing DNA repair deficiencies.

Quinazolinone derivatives have emerged as potent PARP inhibitors. A study on 2-alkyl- and 2-aryl-substituted 8-substituted quinazolin-4(3H)-ones revealed that an 8-methyl substituent significantly enhances PARP inhibitory activity compared to an 8-methoxy group. nih.gov The 8-methylquinazolinone series includes some of the most potent PARP inhibitors reported, with IC50 values ranging from 0.13 to 0.27 µM in permeabilized L1210 murine leukemia cells. nih.gov In contrast, N3-methylation of the quinazolinone ring rendered the compounds essentially inactive. nih.gov One of the potent compounds from this family, 8-hydroxy-2-methylquinazolinone (NU1025), was shown to potentiate the cytotoxicity of DNA-damaging agents. nih.gov The 4-quinazolinone scaffold has been utilized as a bioisostere to the phthalazinone core of the well-known PARP inhibitor Olaparib, leading to the development of new derivatives with appreciable activity. rsc.org

| Derivative | PARP Inhibition (IC50) | Cell System | Reference |

| 8-Methylquinazolinone series | 0.13-0.27 µM | Permeabilized L1210 cells | nih.gov |

| 8-Hydroxy-2-methylquinazolinone (NU1025) | 0.40 µM | Permeabilized L1210 cells | nih.gov |

| Quinazolinone derivative 12c | 30.38 nM | - | rsc.org |

Breast Cancer Resistance Protein (BCRP) Inhibition

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR). Quinazoline derivatives have been investigated as inhibitors of BCRP to reverse this resistance.

Inspired by the BCRP inhibitory activity of the tyrosine kinase inhibitor gefitinib, a series of quinazolinamine derivatives were developed as potent BCRP and P-glycoprotein (P-gp) dual inhibitors. mdpi.com These compounds act by inhibiting the efflux function of the transporters. Mechanistic studies showed that certain derivatives change the cellular localization of BCRP and P-gp and can act as competitive substrates, stimulating the ATP hydrolysis of the BCRP transporter, which ultimately leads to increased intracellular accumulation of anticancer drugs like mitoxantrone. mdpi.com Another study on 4-anilinoquinazoline derivatives found that specific substitutions on the anilino ring, such as nitro or cyano groups, led to very high BCRP inhibition potencies, in some cases higher than the well-known inhibitor Ko143. nih.gov These inhibitors can effectively reverse multidrug resistance, with some compounds also affecting BCRP expression levels. nih.gov

Cholinergic System Modulation

The cholinergic system, which involves the neurotransmitter acetylcholine (B1216132) (ACh) and its receptors, plays a vital role in the nervous system. Enzymes that hydrolyze ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are targets for treating neurological disorders like Alzheimer's disease.

While direct data on this compound is not available, studies on structurally similar quinoxaline (B1680401) derivatives have shown potent inhibitory activity against AChE, and in some cases, BChE. nih.gov These quinoxaline derivatives were found to bind to the peripheral anionic site (PAS) of human AChE, rather than the catalytic anionic site (CAS). nih.gov This mode of inhibition is distinct from many established AChE inhibitors. The modulation of the cholinergic system by such heterocyclic compounds represents a promising avenue for the development of new therapeutic agents. nih.gov

Cellular Pathway Interventions (e.g., PI3K/Akt/mTOR pathway)

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govekb.eg Its frequent dysregulation in various types of cancer has made it a prime target for therapeutic intervention. nih.govresearchgate.net Quinazoline-based compounds have emerged as notable inhibitors of this pathway, capable of disrupting the signaling cascade at various points. nih.govnih.gov

Research into dimorpholinoquinazoline-based inhibitors has demonstrated their ability to affect the PI3K/Akt/mTOR signaling pathway. For instance, certain derivatives have been shown to inhibit the phosphorylation of key downstream effectors like Akt, mTOR, and the ribosomal protein S6 kinase (S6K). nih.gov Akt, a serine/threonine kinase, is a central node in this pathway, and its hyperactivation can lead to abnormal cell growth and suppression of apoptosis. nih.gov By preventing the phosphorylation of these proteins, quinazoline derivatives effectively halt the propagation of survival and growth signals, which can trigger cell death mechanisms. nih.govnih.gov

The inhibition of this pathway by quinazoline derivatives is not limited to a single mechanism. Studies have shown that these compounds can induce a range of cellular responses, including the cleavage of PARP1 (Poly (ADP-ribose) polymerase 1), production of reactive oxygen species (ROS), and depolarization of lysosomes, all of which are indicative of cellular stress and apoptosis induction following mTOR blockage. nih.gov The complexity of the PI3K/Akt/mTOR network, with its numerous feedback loops and connections to other oncogenic pathways like RAS-RAF-MEK-ERK, makes it a challenging but valuable target. nih.govekb.eg The development of quinazoline inhibitors that can modulate this pathway underscores their therapeutic potential. semanticscholar.org

Table 1: Quinazoline Derivatives as PI3K/Akt/mTOR Pathway Inhibitors

| Compound Class | Target Protein(s) | Observed Effect |

|---|---|---|

| Dimorpholinoquinazolines | Akt, mTOR, S6K | Inhibition of phosphorylation, PARP1 cleavage, ROS production. nih.gov |

| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3K | Inhibition of PI3K signaling pathway. researchgate.net |

| 4-methyl quinazolines | PI3K, HDAC | Dual inhibition of PI3K and Histone deacetylase. researchgate.net |

| Quinoline-based mTOR inhibitors | mTORC1, mTORC2 | Dual inhibition of mTORC1 and mTORC2, disrupting the entire PI3K-Akt-mTOR-p70S6K cascade. nih.gov |

Multi-Targeted Action Profiles of this compound Derivatives

A significant advantage of quinazoline-based compounds, including bromo-derivatives, is their capacity for multi-targeted action. nih.gov This ability to engage with multiple cellular targets simultaneously can lead to enhanced therapeutic efficacy and potentially overcome resistance mechanisms that often limit single-target agents. nih.gov

Quinazoline derivatives have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs) that are pivotal for tumor angiogenesis and metastasis. nih.gov These include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR). nih.gov For example, a series of 5-anilinoquinazoline-8-nitro derivatives demonstrated effective VEGFR-2 kinase inhibition, with some compounds showing IC50 values in the submicromolar range. rsc.org Similarly, other substituted quinazolines have been found to be low nanomolar inhibitors of EGFR, VEGFR-2, and PDGFR-β. nih.gov The bromine substitution on the quinazoline ring is often highlighted for enhancing cytotoxic activity. mdpi.com Specifically, 6-bromo quinazoline derivatives have shown potent anticancer activity, sometimes exceeding that of established drugs. nih.gov

Beyond RTKs, the multi-target profile of quinazolines extends to other crucial cellular components. Some derivatives have been shown to affect microtubule dynamics, a mechanism similar to that of cytotoxic tubulin inhibitors like paclitaxel. nih.gov The quinazoline scaffold can also be adapted to target other enzymes, such as thymidylate synthase and carbonic anhydrases. mdpi.comnih.gov This versatility allows a single molecular framework to affect multiple pathways essential for tumor growth and survival, such as angiogenesis and cell division. nih.gov The development of multi-kinase inhibitors based on the quinazoline core represents a promising strategy in cancer therapy. mdpi.com

Table 2: Molecular Targets of Bromo-Quinazoline Derivatives

| Derivative Class | Molecular Target(s) | Observed Activity |

|---|---|---|

| 5-anilinoquinazoline-8-nitro derivatives | VEGFR-2 | Kinase inhibition (IC50 as low as 12.0 nM for some compounds). rsc.org |

| General Substituted Quinazolines | EGFR, VEGFR-2, PDGFR-β, Microtubules | Low nanomolar inhibition of kinases; microtubule depolymerization. nih.gov |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | EGFR (wild-type and mutant) | Cytotoxic activity against cancer cell lines (e.g., IC50 of 15.85 µM against MCF-7). nih.govresearchgate.net |

| 5-substituted quinazolinone derivatives | Thymidylate Synthase | Nonclassical lipophilic inhibition. nih.gov |

| 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline | Not specified | Antiproliferation activity. nih.gov |

| 6-Bromo-4-(furan-2-yl)quinazolin-2-amine | Adenosine (B11128) A2A Receptor (A2AR) | High-affinity antagonism (Ki = 20 nM). nih.govresearchgate.net |

Computational and Theoretical Investigations of 5 Bromo 8 Methylquinazoline

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this method is invaluable for screening virtual libraries of compounds against a known biological target, predicting binding modes, and estimating the strength of the interaction, often expressed as a docking score or binding energy.

For a novel compound like 5-Bromo-8-methylquinazoline, molecular docking would be a primary step to identify potential protein targets. This process involves preparing a 3D structure of the ligand and docking it into the binding sites of various known protein structures, often those implicated in disease pathways where other quinazoline (B50416) derivatives have shown activity.

For instance, studies on other substituted quinazolines have successfully used molecular docking to predict their interaction with targets like the Epidermal Growth Factor Receptor (EGFR) kinase. In a study on 6-bromo quinazoline derivatives, molecular docking was used to predict the binding affinity of the compounds against the EGFR active site. nih.gov The results, including binding energy values, helped to rationalize the structure-activity relationships observed in experimental assays. nih.gov Similarly, docking studies on 4-hydroxyquinazoline (B93491) derivatives against Poly (ADP-ribose) polymerase (PARP) have been conducted to identify potential inhibitors for cancer therapy. mdpi.com

A typical molecular docking workflow would involve:

Preparation of the Ligand: Generating a 3D conformation of this compound.

Preparation of the Receptor: Obtaining the 3D crystal structure of a target protein from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide to fit the ligand into the active site of the receptor.

Analysis of Results: Evaluating the docking scores and visualizing the predicted binding poses to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions).

While no specific docking data exists for this compound, the methodology remains a cornerstone for its future investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. tandfonline.com By analyzing a series of compounds with known activities, QSAR can identify the physicochemical properties (descriptors) that are critical for activity and predict the activity of new, untested compounds.

For this compound, a QSAR study would require a dataset of structurally similar quinazoline derivatives with measured biological activity against a specific target. The model would then be built using various molecular descriptors calculated for each compound, such as steric, electronic, and hydrophobic parameters.

A recent study on quinazoline-based acetylcholinesterase inhibitors developed a 3D-QSAR pharmacophore model. tandfonline.comnih.gov This model identified the key structural features required for potent inhibition and was subsequently used to screen a database for new potential inhibitors. tandfonline.comnih.gov Another study on 4-methyl quinazoline derivatives as PI3Kα inhibitors also utilized 3D-QSAR methods (CoMFA and CoMSIA) to build predictive models. dntb.gov.ua

A hypothetical QSAR study for this compound would involve the following steps:

Data Set Collection: Assembling a series of quinazoline derivatives with measured biological activity.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR equation.

Model Validation: Assessing the statistical significance and predictive power of the model using internal and external validation techniques.

The resulting QSAR model could then be used to predict the biological activity of this compound and to guide the design of new derivatives with potentially enhanced potency.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time. pcbiochemres.com Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction.

If a potential protein target for this compound were identified through docking, an MD simulation would be the next logical step. The simulation would start with the docked complex and solve Newton's equations of motion for all atoms in the system, providing a trajectory of their movements over a period of nanoseconds or longer.

For example, MD simulations have been used to study the stability of 6-bromo quinazoline derivatives in the active site of EGFR. nih.gov These simulations can calculate parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. nih.gov Similarly, MD simulations of other heterocyclic compounds have been used to understand their binding stability to various targets. pcbiochemres.compcbiochemres.com

A typical MD simulation protocol for a this compound-protein complex would include:

System Setup: Placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: Minimizing the energy of the system and then gradually heating and equilibrating it to the desired temperature and pressure.

Production Run: Running the simulation for a set amount of time to generate the trajectory.

Trajectory Analysis: Analyzing the trajectory to calculate properties like RMSD, Root Mean Square Fluctuation (RMSF), and hydrogen bond lifetimes.

The insights from MD simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-target interaction.

Density Functional Theory (DFT) Based Analyses (e.g., MESP, HOMO, LUMO)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. sapub.org DFT calculations can provide valuable information about a molecule's reactivity and properties, such as the distribution of electron density and the energies of the frontier molecular orbitals.

For this compound, DFT calculations could predict:

Molecular Electrostatic Potential (MESP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting non-covalent interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and the energy gap between them are important indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

DFT studies have been performed on various quinazoline derivatives to understand their electronic properties. For instance, a study on heterocyclic quinazoline-4-one derivatives used DFT to analyze their frontier molecular orbitals and correlate these with their antioxidant activity. sapub.org Another study on quinoxaline (B1680401) derivatives, which are structurally related to quinazolines, employed DFT to evaluate their potential as corrosion inhibitors by analyzing their HOMO, LUMO, and other quantum chemical descriptors. pcbiochemres.compcbiochemres.com

A DFT analysis of this compound would provide fundamental insights into its electronic character, which underpins its reactivity and potential interactions with biological targets.

In Silico ADMET Prediction

Before a compound can be considered a viable drug candidate, it must exhibit acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction models use a compound's structure to estimate these properties, allowing for early-stage filtering of compounds that are likely to fail in later stages of drug development.

For this compound, various web-based tools and software packages could be used to predict a range of ADMET properties. These predictions are often based on QSAR models or rule-based systems derived from large datasets of experimental data.

Many computational studies on quinazoline derivatives include in silico ADMET prediction. For example, studies on potential anticancer and antimicrobial quinazolinones have used tools like SwissADME and admetSAR to evaluate properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. ijpsjournal.comnih.gov These predictions help to assess the "drug-likeness" of the compounds.

A typical in silico ADMET profile for this compound would include predictions for:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

Excretion: Renal clearance.

Toxicity: Mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity.

These computational predictions provide a valuable preliminary assessment of the pharmacokinetic and safety profile of a compound.

Future Research Directions and Potential Therapeutic Applications

Design and Synthesis of Advanced 5-Bromo-8-methylquinazoline Analogs

The strategic design and synthesis of advanced analogs of this compound are pivotal for enhancing its therapeutic potential. Future research in this area will likely focus on systematic modifications of the core structure to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be instrumental in guiding these modifications. nih.gov

Key areas for synthetic exploration include:

Modification of the Bromine and Methyl Groups: The bromine atom at the 5-position and the methyl group at the 8-position are key features that can be altered to modulate biological activity. Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with bioisosteric groups could influence the compound's electronic and steric properties, potentially leading to enhanced interactions with biological targets. Similarly, the methyl group could be extended to larger alkyl chains, or replaced with functional groups capable of forming hydrogen bonds or other specific interactions.

Introduction of Substituents at Other Positions: The quinazoline (B50416) ring offers several positions for substitution. Introducing various functional groups at positions 2, 4, 6, and 7 could lead to the discovery of analogs with novel biological activities. For instance, the introduction of amino, hydroxyl, or acidic moieties could improve solubility and create new interaction points with target proteins.

Hybrid Molecule Design: A promising approach involves the creation of hybrid molecules by linking this compound with other pharmacophores known to have specific biological activities. This strategy could lead to the development of compounds with dual or synergistic modes of action.

The synthesis of these advanced analogs will likely employ modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, C-H activation, and multi-component reactions, to enable efficient and diverse library generation. mdpi.com

Exploration of Novel Biological Targets for this compound

While quinazoline derivatives are well-known for their activity against targets like epidermal growth factor receptor (EGFR) tyrosine kinases, a key future direction is the exploration of novel biological targets for this compound and its analogs. nih.govresearchgate.net This exploration will be crucial for uncovering new therapeutic applications beyond the traditional focus on cancer.

Potential novel biological targets could include: